3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is the straightforward synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. The synthetic route includes the reaction of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times .
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Heterocyclic Compounds : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) discusses the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities. These compounds demonstrate the versatility of thieno[3,2-d]pyrimidine derivatives in medicinal chemistry, highlighting their potential as cyclooxygenase inhibitors (Abu‐Hashem et al., 2020).
Anticancer Activity of N-Substituted Indole Derivatives : Research by Kumar and Sharma (2022) on the synthesis of N-substituted indole derivatives reveals their anticancer activity against the MCF-7 human breast cancer cell line. This study provides insight into the structural modification of pyrimidine derivatives for enhanced biological activities (Kumar & Sharma, 2022).
Chemical Synthesis and Characterization
- Efficient Synthesis of Thieno[2,3-d]pyrimidine Derivatives : Yin, Kim, and Song (2022) report the efficient synthesis of a thieno[2,3-d]pyrimidine derivative, which is part of the broader category to which the compound belongs. These findings are crucial for developing new synthetic routes and understanding the structural characteristics of thieno[3,2-d]pyrimidine derivatives (Yin, Kim, & Song, 2022).
Computational Analysis and Molecular Docking
- Molecular Docking Studies of Benzimidazole Derivatives : Karayel (2021) conducted molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors. Although not directly related to the compound of interest, this research demonstrates the importance of computational studies in predicting the binding affinity and activity of novel compounds, suggesting a potential approach to evaluating the scientific applications of thieno[3,2-d]pyrimidine derivatives (Karayel, 2021).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified coli, S aureus, and C. albicans .
Mode of Action
The exact mode of action of this compound is not fully understood. It’s likely that the compound interacts with its targets, leading to changes in the cellular processes of the microorganisms. This interaction could potentially inhibit the growth of the microorganisms .
Biochemical Pathways
It’s possible that the compound interferes with essential biochemical pathways in the microorganisms, leading to their inhibition .
Pharmacokinetics
Similar compounds have shown pharmacokinetic differences that can affect their bioavailability .
Result of Action
The result of the compound’s action is likely the inhibition of the growth of the microorganisms. This is based on the antimicrobial activity observed for similar compounds .
Properties
IUPAC Name |
3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-27-15-3-2-11(20)10-13(15)17(24)22-7-4-12(5-8-22)23-18(25)16-14(6-9-28-16)21-19(23)26/h2-3,6,9-10,12H,4-5,7-8H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPXKVADYRXCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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